2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate
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Overview
Description
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is a colorless to yellow liquid that is slightly soluble in water and sensitive to moisture . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate can be synthesized through the acylation reaction of trifluoroethanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride . The reaction typically involves the following steps:
- In a reaction flask, trifluoroethanol and trifluoromethanesulfonic anhydride are mixed in the presence of a base such as triethylamine.
- The reaction mixture is cooled to -25°C and stirred for 2 hours.
- The mixture is then allowed to warm to room temperature and stirred overnight.
- The reaction mixture is concentrated under reduced pressure to obtain the crude product, which is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include trifluoromethylated ethers, amines, and thiols.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but lacks the phenyl group.
Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester: Another related compound with similar reactivity.
Uniqueness
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and phenyl groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and materials science .
Biological Activity
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl trifluoromethanesulfonate (CAS No. 74853-66-0) is a compound of significant interest due to its unique trifluoromethyl and sulfonate functional groups. These groups have been associated with enhanced biological activity, particularly in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H4F6O3S
- Molecular Weight : 242.12 g/mol
- CAS Number : 74853-66-0
- Physical State : Solid at room temperature
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively inhibit enzymes involved in critical biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit phosphatidylinositol 3-kinase (PI3K), which is pivotal in cancer cell signaling pathways .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by downregulating key oncogenes and tumor suppressor genes. For example, it has been observed to decrease the expression levels of genes such as EGFR and KRAS in lung cancer cell lines .
- Antimicrobial Properties : The sulfonate group has been linked to antimicrobial activity against various pathogens. Compounds containing similar sulfonate functionalities have demonstrated efficacy against bacterial strains .
Case Study 1: Anticancer Efficacy
A study conducted on a series of urea derivatives revealed that compounds with trifluoromethyl and sulfonyl groups exhibited IC50 values ranging from 12.4 to 17.8 μM against various cancer cell lines including HCT116 and HePG2. The study highlighted that these compounds could effectively downregulate PALB2 and BRCA1 genes in treated cells, indicating a potential mechanism for their anticancer effects .
Case Study 2: Enzyme Interaction
In a molecular docking study, this compound was tested against Escherichia coli enoyl reductase. The results suggested strong binding affinity, implying that the compound could serve as a lead for developing new antibacterial agents targeting this enzyme .
Comparative Biological Activity Table
Compound Name | IC50 (μM) | Target | Biological Activity |
---|---|---|---|
Compound A | 12.4 | HCT116 | Anticancer |
Compound B | 17.8 | HePG2 | Anticancer |
Compound C | 15.0 | E.coli | Antimicrobial |
Properties
Molecular Formula |
C10H5F9O3S |
---|---|
Molecular Weight |
376.20 g/mol |
IUPAC Name |
[2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F9O3S/c11-8(12,13)6-3-1-5(2-4-6)7(9(14,15)16)22-23(20,21)10(17,18)19/h1-4,7H |
InChI Key |
JRKVXIHKOJZEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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